2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(10-15-14-8-4-5-9-17(14)24-22-15)20-11-19-21-16(12-25-19)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSAXZZOHCZPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the thiazole ring. Key reagents often include cyclohexylamine, acetic anhydride, and various catalysts to facilitate the reactions. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
2-(1,2-Benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole and thiazole rings allow it to bind to enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities, depending on the specific targets involved.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s benzoxazole-thiazole scaffold differs from analogs that substitute benzoxazole with benzothiazole (e.g., replacing oxygen with sulfur). Key analogs include:
Key Observations :
- Benzoxazole vs. Benzothiazole : The oxygen atom in benzoxazole may reduce electron density compared to benzothiazole’s sulfur, affecting binding to biological targets .
- Substituent Effects : Cyclohexyl groups (target compound and ) enhance steric bulk and lipophilicity, whereas polar groups (e.g., hydroxyl in ) improve solubility.
Crystallography :
- Dihedral Angles : The dihedral angle between benzothiazole and benzene rings in is 79.3°, while shows 84.9°, indicating rigid conformations. The target compound’s benzoxazole-thiazole angle is expected to differ due to oxygen’s smaller atomic radius.
- Hydrogen Bonding : Analogs like form N–H⋯O and O–H⋯O bonds, stabilizing crystal packing. The cyclohexyl group in the target compound may reduce intermolecular interactions compared to polar substituents .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 371.48 g/mol. The structure features a benzoxazole ring and a thiazole moiety, which are significant for its biological effects.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the benzoxazole and thiazole rings is crucial for its pharmacological properties:
- Antitumor Activity : The compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This inhibition could lead to reduced production of inflammatory mediators .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis via Bcl-2 modulation |
| Anti-inflammatory | COX-2 | Not specified | Inhibition of COX enzyme activity |
| Antimicrobial | Various bacterial strains | Not specified | Disruption of bacterial cell wall integrity |
Case Studies and Research Findings
- Antitumor Studies : A study conducted on the cytotoxic effects of similar benzoxazole derivatives demonstrated significant activity against A431 cells, with IC50 values indicating potent efficacy compared to standard chemotherapy agents like doxorubicin .
- Anti-inflammatory Research : In a docking study assessing COX-2 inhibition, compounds with similar structural motifs showed promising results as potential analgesics and anti-inflammatories. This suggests that our compound may also exhibit similar properties .
- Antimicrobial Activity : Research on thiazole derivatives has indicated potential antimicrobial properties. Compounds with structural similarities have shown effectiveness against various pathogens, which could be extrapolated to predict similar activity for our compound .
Q & A
Q. Q1: What are the key steps for synthesizing 2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a benzoxazole derivative with a thiazole-methylacetamide precursor. A general approach includes:
Amide Bond Formation : React 2-amino-5-cyclohexylmethylthiazole with chloroacetyl chloride in dioxane, using triethylamine as a base to neutralize HCl byproducts .
Cyclization : Introduce the benzoxazol-3-yl moiety via nucleophilic substitution or condensation reactions under controlled pH and temperature.
Purification : Recrystallization from ethanol-DMF mixtures improves purity .
Optimization : Vary solvent polarity (e.g., dioxane vs. DMF), adjust stoichiometry of chloroacetyl chloride, and monitor reaction progress via TLC or HPLC.
Q. Q2: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, benzoxazole aromatic protons at δ 7.5–8.3 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS expected [M+H] ~424 Da) .
- X-ray Crystallography : For absolute configuration determination, employ SHELXL for refinement and ORTEP-3 for visualization .
Advanced Synthetic Challenges
Q. Q3: How do steric effects from the cyclohexyl group influence reaction pathways during synthesis?
Methodological Answer: The cyclohexyl group introduces steric hindrance, particularly in nucleophilic substitution steps. Strategies to mitigate this include:
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Temperature Control : Higher temperatures (80–100°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent accessibility .
Q. Q4: What are common side products observed during synthesis, and how can they be minimized?
Methodological Answer:
- Byproducts :
- Incomplete Cyclization : Partial benzoxazole formation detected via HPLC retention time shifts.
- Oxidation : Thiazole sulfur oxidation to sulfoxide; use nitrogen purging to limit air exposure .
- Minimization :
- Stoichiometric Precision : Use excess benzoxazole precursor (1.2 eq) to drive cyclization .
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .
Biological Activity and Mechanism
Q. Q5: How can researchers design assays to evaluate the biological activity of this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzoxazole-thiazole hybrids inhibit COX-2) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence polarization assays with recombinant enzymes .
- Cell Viability : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing IC values to reference drugs .
- Data Validation : Replicate experiments with positive/negative controls and statistical analysis (p < 0.05) .
Q. Q6: What structural features correlate with observed biological activity in related compounds?
Methodological Answer:
-
Key Features :
Feature Impact Example from Analogues Benzoxazole ring Enhances π-π stacking with target proteins Anti-inflammatory activity in COX-2 inhibitors Cyclohexyl group Increases lipophilicity, improving membrane permeability Enhanced bioavailability in thiazole derivatives Acetamide linker Facilitates hydrogen bonding with catalytic residues Improved kinase inhibition -
Structure-Activity Relationship (SAR) : Modify the thiazole methyl group to smaller substituents (e.g., methyl → hydrogen) to reduce steric clash .
Data Interpretation and Contradictions
Q. Q7: How should researchers address contradictions in biological activity data across different studies?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell line origin, serum concentration). For example, discrepancies in IC values may arise from varying ATP concentrations in kinase assays .
- Structural Verification : Confirm compound purity via HPLC and NMR; impurities >5% can skew results .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile divergent results by modeling binding modes .
Q. Q8: What computational methods are recommended for predicting the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability under physiological conditions .
- QSAR Models : Train models using datasets of benzoxazole-thiazole derivatives to predict ADMET properties .
Crystallography and Structural Analysis
Q. Q9: What are best practices for resolving crystallographic disorder in the cyclohexyl group?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to capture subtle conformational changes .
- Refinement : In SHELXL, apply restraints (e.g., SIMU, DELU) to model cyclohexyl ring puckering and thermal motion .
- Validation : Check ADPs (anisotropic displacement parameters) and electron density maps (e.g., Fo-Fc) for residual peaks .
Q. Q10: How can hydrogen-bonding networks inform drug design for this compound?
Methodological Answer:
- Mapping Interactions : Identify H-bond donors/acceptors (e.g., acetamide NH → protein backbone carbonyls) using Mercury software .
- Crystal Packing Analysis : Study π-stacking (e.g., benzoxazole-thiazole interactions at 3.9–4.1 Å) to optimize solubility and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
